3-(2-Bromo-5-methoxybenzyl)oxetane
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Overview
Description
3-(2-Bromo-5-methoxybenzyl)oxetane: is a chemical compound with the molecular formula C10H11BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methoxybenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both a bromine and a methoxy group on a benzyl ring. The reaction conditions often include the use of a strong base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-5-methoxybenzyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, resulting in the formation of methoxybenzyl oxetane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Methoxybenzyl oxetane.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-methoxybenzyl)oxetane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxybenzyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of new compounds. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 3-(2-Bromo-5-methoxyphenyl)oxetane
- 3-(3-Bromo-5-methoxyphenyl)oxetane
- 3-Bromooxetane
Comparison: 3-(2-Bromo-5-methoxybenzyl)oxetane is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring, which is connected to an oxetane ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, 3-(2-Bromo-5-methoxyphenyl)oxetane lacks the benzyl linkage, which can significantly alter its chemical behavior and applications .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methyl]oxetane |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-2-3-11(12)9(5-10)4-8-6-14-7-8/h2-3,5,8H,4,6-7H2,1H3 |
InChI Key |
HFOPHKPEGVGADA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC2COC2 |
Origin of Product |
United States |
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